Kininogen-Based Thrombin Inhibitor

Platelet calpain inhibition Irreversible inhibitor kinetics Structure-activity relationship

Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0), also known as P1 or H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂, is a synthetic hexapeptide (MW 650.8 g/mol) derived from the highly conserved thiol-protease inhibitory sequence (Gln-Val-Val-Ala-Gly) present in domain 2 of the heavy chain of high-molecular-weight kininogen (HK). The peptide functions as an irreversible, affinity-based inhibitor of platelet calpain (second-order rate constant = 5.85 mM⁻¹ s⁻¹), selectively blocking thrombin-induced platelet aggregation without inhibiting the amidolytic or coagulant activity of thrombin itself.

Molecular Formula C29H46N8O7S
Molecular Weight 650.8 g/mol
CAS No. 289652-40-0
Cat. No. B3257474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKininogen-Based Thrombin Inhibitor
CAS289652-40-0
Molecular FormulaC29H46N8O7S
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1
InChIKeyWTXLFXLSDCKAEI-AZTPLLCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0): A Selective Platelet Calpain Inhibitor Peptide


Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0), also known as P1 or H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂, is a synthetic hexapeptide (MW 650.8 g/mol) derived from the highly conserved thiol-protease inhibitory sequence (Gln-Val-Val-Ala-Gly) present in domain 2 of the heavy chain of high-molecular-weight kininogen (HK) [1]. The peptide functions as an irreversible, affinity-based inhibitor of platelet calpain (second-order rate constant = 5.85 mM⁻¹ s⁻¹), selectively blocking thrombin-induced platelet aggregation without inhibiting the amidolytic or coagulant activity of thrombin itself [2]. Unlike the parent protein HK (∼120 kDa), this low-molecular-weight synthetic peptide avoids the mechanistic confounding caused by domain 3-mediated inhibition of thrombin binding to platelets, making it a precise tool compound for dissecting the calpain-dependent pathway of platelet activation [3].

Why Generic Thrombin or Calpain Inhibitors Cannot Replace Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0)


Substituting this compound with a generic direct thrombin inhibitor (e.g., argatroban, hirudin) or a full-length kininogen protein fails for three verifiable reasons. First, direct thrombin inhibitors block the amidolytic active site of thrombin and consequently suppress all thrombin-mediated functions, whereas P1 inhibits only the calpain-dependent platelet aggregation pathway downstream of thrombin receptor activation, preserving thrombin's other physiological roles [1]. Second, the full-length high-molecular-weight kininogen (HK) protein confounds mechanistic studies because its domain 3 independently inhibits thrombin binding to the platelet glycoprotein Ib-IX-V complex—an activity that P1 deliberately lacks [2]. Third, structure-activity relationship studies demonstrate that both the Npys (3-nitro-2-pyridinesulfenyl) electrophilic warhead and the Val residue adjacent to Cys are essential for selective calpain inhibition; analogs lacking either feature (e.g., Ac-Ala-Gln-Val-Val-Ala-Gly-NH₂) are completely inactive against both platelet calpain and thrombin-induced aggregation [3].

Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0): Quantitative Evidence of Differentiation


Irreversible Calpain Inhibition: P1 vs. Conserved-Sequence Analog Lacking Npys Warhead

P1 (Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂) is an irreversible inhibitor of platelet calpain with a second-order rate constant of 5.85 mM⁻¹ s⁻¹. In contrast, the closely related analog Ac-Ala-Gln-Val-Val-Ala-Gly-NH₂, which retains the conserved kininogen sequence but lacks the Npys electrophilic warhead, shows no detectable inhibition of platelet calpain [1]. This demonstrates that the Npys group—designed to react with the active-site free sulfhydryl of calpain—is not a dispensable modification but an absolute requirement for inhibitory activity.

Platelet calpain inhibition Irreversible inhibitor kinetics Structure-activity relationship

Selectivity for Thrombin-Induced Platelet Aggregation vs. Other Agonists

P1 at concentrations that completely block thrombin-induced platelet aggregation (IC₅₀ = 4.14 µM) does not inhibit platelet aggregation induced by ADP, collagen, arachidonic acid, or other platelet agonists [1]. In contrast, direct thrombin active-site inhibitors such as argatroban suppress aggregation induced by both thrombin and other agonists due to their broader mechanism of action [2]. The agonist-selectivity profile of P1 is unique among thrombin-pathway inhibitors.

Platelet aggregation selectivity Thrombin-specific inhibition Agonist panel screening

Preservation of Thrombin Amidolytic Activity: P1 vs. Full-Length HK and Direct Thrombin Inhibitors

P1 does not inhibit the amidolytic activity of thrombin toward chromogenic substrates, nor does it inhibit thrombin's coagulant activity (fibrinogen clotting). In contrast, full-length high-molecular-weight kininogen (HK) domain 3 directly inhibits ¹²⁵I-thrombin binding to washed platelets, confounding the interpretation of anti-aggregatory effects [1]. Furthermore, direct thrombin inhibitors such as argatroban are defined by their ability to inhibit thrombin's amidolytic active site (IC₅₀ = 12–21 nM against thrombin-induced aggregation), meaning they globally suppress all thrombin-mediated functions [2]. P1 is the only agent in this comparison set that uncouples anti-aggregatory activity from thrombin catalytic-site inhibition.

Thrombin amidolytic activity Mechanism-specific inhibition Platelet calpain pathway

Sequence Determinants of Selectivity: Val Adjacent to Cys Is Essential

Among 23 synthetic analogs of P1 evaluated for selective inhibition of thrombin-induced platelet aggregation, replacement of the Val residue adjacent to Cys with Leu produced peptides that were only partially effective and lost selectivity. The presence of valine adjacent to cysteine was identified as essential for the inhibitor to selectively block thrombin-induced platelet aggregation [1]. This SAR finding was corroborated by the observation that N-terminal extensions of the P1 sequence did not improve selectivity, indicating that the core Phe-Gln-Val-Val-Cys(Npys)-Gly sequence represents an optimized pharmacophore [1].

Peptide SAR Calpain inhibitor design Thrombin-platelet pathway

Molecular Weight Advantage: P1 (650.8 Da) vs. Full-Length HK (∼120 kDa)

Full-length high-molecular-weight kininogen (HK) is a ∼120 kDa multi-domain plasma protein that inhibits platelet calpain with a Ki of 2.3 nM (mixed non-competitive inhibition) [1]. However, its large size, multi-domain architecture, and additional pharmacological activities—including domain 3-mediated inhibition of thrombin binding to platelets—render it unsuitable as a defined pharmacological agent [2]. P1, at 650.8 Da, is approximately 185-fold smaller by mass while retaining the calpain-inhibitory function of domain 2, but without the confounding domain 3 activity.

Peptide drugability Molecular weight comparison Pharmacological tool compound

Inhibition of Plasmin-Induced Platelet Aggregation: Extended Utility Beyond Thrombin

P1 also completely inhibits plasmin-induced platelet aggregation and plasmin-induced cleavage of aggregin, a phenomenon mediated by the same calpain-dependent mechanism [1]. In contrast, direct thrombin active-site inhibitors such as argatroban do not inhibit plasmin, as plasmin belongs to a different serine protease family with distinct active-site geometry [2]. This extends P1's utility to experimental models of thrombolytic therapy where both thrombin and plasmin contribute to platelet activation.

Plasmin-induced aggregation Fibrinolysis Dual-pathway inhibition

Kininogen-Based Thrombin Inhibitor (CAS 289652-40-0): Optimal Application Scenarios Supported by Evidence


Dissecting Thrombin Signaling Pathways: Calpain-Dependent vs. Calpain-Independent Platelet Activation

P1 enables clean experimental dissection of the calpain-dependent arm of thrombin-induced platelet activation. Because P1 does not inhibit thrombin amidolytic activity, thrombin binding to platelets, or thrombin-induced shape change, any anti-aggregatory effect observed can be attributed exclusively to calpain inhibition [1]. This is in contrast to full-length HK, where domain 3 confounds results by independently blocking thrombin binding to the GP Ib-IX-V complex [2]. Researchers studying protease-activated receptor (PAR) signaling cascades can use P1 to isolate the calpain-aggregin pathway from other thrombin-mediated events.

Thrombolysis Reocclusion Models Requiring Dual Thrombin/Plasmin Pathway Inhibition

In experimental models of thrombolytic therapy—where reocclusion is driven by both thrombin and plasmin activation of platelets—P1 offers a mechanistic advantage over direct thrombin inhibitors. P1 inhibits both thrombin-induced and plasmin-induced platelet aggregation via their shared dependence on platelet calpain [3], whereas argatroban and hirudin target only thrombin's active site and leave plasmin-induced aggregation unaddressed [4]. This dual-pathway coverage makes P1 a superior tool compound for investigating post-thrombolysis platelet activation mechanisms.

Calpain Inhibitor Tool Compound with Defined, Irreversible Mechanism for Platelet Research

With a second-order rate constant of 5.85 mM⁻¹ s⁻¹ for irreversible calpain inhibition and an IC₅₀ of 4.14 µM for blocking thrombin-induced platelet aggregation [1], P1 serves as a well-characterized positive control for platelet calpain inhibition studies. The irreversible mechanism ensures sustained target engagement throughout experimental time courses, unlike reversible calpain inhibitors that may dissociate during wash steps or prolonged incubations. The defined SAR—including the essential Npys warhead and Val-adjacent-to-Cys requirement [5]—provides clear structure-based criteria for verifying compound identity and activity in procurement and quality control workflows.

Agonist-Specificity Control in Platelet Aggregometry Panels

In platelet function testing where a panel of agonists (thrombin, ADP, collagen, arachidonic acid, epinephrine) is used to diagnose or characterize platelet disorders, P1 provides a unique thrombin-specific inhibitory control. At 4.14 µM, P1 completely suppresses the thrombin response without affecting aggregation induced by any other agonist [1]. This property is not shared by direct thrombin inhibitors, GP IIb/IIIa antagonists, or aspirin, all of which affect responses to multiple agonists. P1 thus serves as a pathway-specific diagnostic probe for confirming the thrombin-calpain-aggregin axis in platelet aggregometry assays.

Quote Request

Request a Quote for Kininogen-Based Thrombin Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.